molecular formula C16H18N2O2 B262982 N-(2,6-dimethylphenyl)-2-ethoxynicotinamide

N-(2,6-dimethylphenyl)-2-ethoxynicotinamide

Cat. No. B262982
M. Wt: 270.33 g/mol
InChI Key: LGDHREFWXLSJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-ethoxynicotinamide, also known as DMEN, is a chemical compound that is widely used in scientific research. It is a nicotinamide derivative that has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide is not fully understood, but it is believed to involve multiple pathways. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and detoxification genes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has also been found to modulate the activity of various enzymes, including COX-2, iNOS, and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has also been shown to have neuroprotective effects by reducing neuronal damage and apoptosis in models of neurodegenerative diseases. Additionally, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been found to inhibit tumor growth and metastasis in various cancer models.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its biological activities. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide also has low toxicity and is well tolerated in animal models. However, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-2-ethoxynicotinamide. One area of interest is the development of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide's effects on the gut microbiome, which has been shown to play a role in various diseases. Additionally, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide's potential as a therapeutic agent for neurodegenerative diseases and cancer should be further explored. Finally, the safety and efficacy of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide in human clinical trials should be investigated to determine its potential as a therapeutic agent.

Synthesis Methods

N-(2,6-dimethylphenyl)-2-ethoxynicotinamide can be synthesized by reacting 2,6-dimethylaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with nicotinoyl chloride to yield N-(2,6-dimethylphenyl)-2-ethoxynicotinamide. This synthesis method has been optimized to produce high yields of N-(2,6-dimethylphenyl)-2-ethoxynicotinamide with good purity.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(2,6-dimethylphenyl)-2-ethoxynicotinamide has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Product Name

N-(2,6-dimethylphenyl)-2-ethoxynicotinamide

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-ethoxypyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O2/c1-4-20-16-13(9-6-10-17-16)15(19)18-14-11(2)7-5-8-12(14)3/h5-10H,4H2,1-3H3,(H,18,19)

InChI Key

LGDHREFWXLSJKH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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